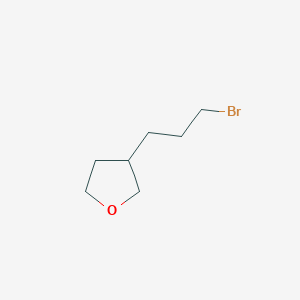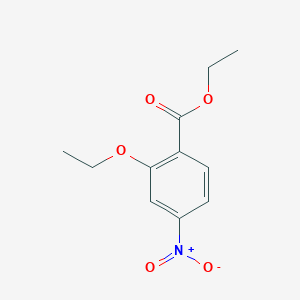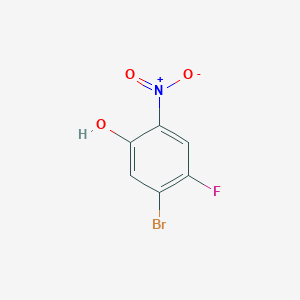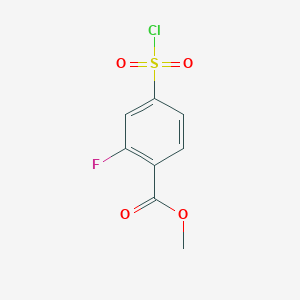
(2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester
Vue d'ensemble
Description
This compound, also known as sacubitril or AHU-377, is a constituent of a drug used for the treatment of hypertension and heart failure . It is especially the supramolecular complex of the sodium salt of sacubitril and the disodium salt of valsartan in the 1:1 ratio of the components, which crystallizes in the pentahemihydrate form, that is of therapeutic use .
Synthesis Analysis
The first solution of chemical synthesis of sacubitril was described in the patent application EP555175 and subsequently also in the specialized literature .Molecular Structure Analysis
The molecular formula of this compound is C24H29NO5 . Its molecular weight is 411.49 .Chemical Reactions Analysis
The invention relates to solid forms of the free acid of sacubitril, especially a crystalline form, including a method of removing chemical impurities from the crude free acid of sacubitril that is characterized in the use of well crystallizing salts of sacubitril with the amines of formula 9 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 347.88 .Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- The synthesis of compounds related to (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester, such as (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid, has been detailed in studies focusing on ketones, diazo compounds, and carbamates (Linder, Steurer, & Podlech, 2003).
- Research on acylation of β-Amino esters and hydrolysis of β-Amido esters using lipase from Candida antarctica highlights the chemoselective deprotection catalyst properties of these enzymes, relevant to the study of tert-butoxycarbonylamino esters (Mäenpää, Kanerva, & Liljeblad, 2016).
Orthogonally Protected Amino Acids :
- The synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids using differently N-protected (S)-2,3-diaminopropanoic acid is significant for the synthesis of edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Hydrogenation and Enantiomeric Excess Studies :
- Studies on the hydrogenation of enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters demonstrate the potential for producing single diastereomers, a process relevant for understanding the stereoselectivity and synthesis of complex esters (Smith et al., 2001).
Crystal Structure and Molecular Characterization :
- Research involving the synthesis and crystal structure analysis of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate helps in understanding the structural properties of similar compounds (Dinesh et al., 2010).
Peptide Inhibitors and Biological Activity :
- The study of non-peptide angiotensin II receptor antagonists involves the synthesis of derivatives of benzimidazole-7-carboxylic acids, which are structurally related to the compound and important for understanding its potential biological activities (Kubo et al., 1993).
Enantiomeric Distribution in Natural Products :
- The study of the enantiomeric distribution of ethyl 2-hydroxy-4-methylpentanoate in wine, a compound structurally similar to (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester, provides insights into the natural occurrence and synthesis of such compounds (Lytra et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl (2R,4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO4/c1-6-29-23(27)18(2)16-22(26-24(28)30-25(3,4)5)17-19-12-14-21(15-13-19)20-10-8-7-9-11-20/h7-15,18,22H,6,16-17H2,1-5H3,(H,26,28)/t18-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTIKWPJTDSUPT-GCJKJVERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121953 | |
| Record name | Ethyl (αR,γS)-γ-[[(1,1-dimethylethoxy)carbonyl]amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester | |
CAS RN |
149709-60-4 | |
| Record name | Ethyl (αR,γS)-γ-[[(1,1-dimethylethoxy)carbonyl]amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149709-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (αR,γS)-γ-[[(1,1-dimethylethoxy)carbonyl]amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol](/img/structure/B1374954.png)
![6-bromo-1-tert-butyl-1H-benzo[d]imidazole](/img/structure/B1374956.png)
![3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B1374957.png)


![3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-C]pyrrole-1,4(2H,5H)-dione](/img/structure/B1374964.png)



![(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B1374968.png)


